1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride is a chemical compound characterized by its unique azetidine structure, which is a four-membered ring containing nitrogen. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases. The compound's systematic name reflects its structural components, including a pyridine ring and an azetidine moiety.
1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride is classified as a heterocyclic amine, specifically belonging to the azetidine family. Its structural features categorize it as an alkaloid-like compound, which may exhibit pharmacological properties similar to other nitrogen-containing heterocycles.
The synthesis of 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride typically involves several steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and catalyst presence to improve yield and selectivity. Common solvents include acetonitrile and ethanol, while catalysts may include Lewis acids or bases like sodium hydroxide or triethylamine.
The molecular structure of 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride features:
The chemical formula is , with a molecular weight of approximately 209.09 g/mol.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure. For instance, characteristic peaks in NMR spectra can indicate the presence of both the azetidine and pyridine moieties.
1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride can participate in various chemical reactions:
Reactions are often monitored using High Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to assess purity and yield.
The mechanism of action for 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride is not fully elucidated but is hypothesized to involve:
Studies have shown that related compounds exhibit activity against various targets, including kinases and G-protein coupled receptors, suggesting potential therapeutic applications .
1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride is typically a white crystalline solid at room temperature.
Key chemical properties include:
This compound has several scientific uses:
Azetidines—saturated four-membered nitrogen heterocycles—have evolved from chemical curiosities to indispensable building blocks in medicinal chemistry. Historically constrained by synthetic complexity and perceived instability, their utility surged with advances in ring-forming methodologies (e.g., intramolecular SN₂ reactions) and commercial availability of key intermediates like N-Boc-azetidin-3-one. Unlike larger saturated heterocycles (e.g., piperidines), azetidines combine low steric bulk (molecular weight: 57 g/mol) with high ring strain (≈26 kcal/mol), enhancing binding energy through pre-organized conformation. This translates to improved ligand efficiency and target selectivity [3].
Metabolic Advantages: Azetidines exhibit superior metabolic stability compared to acyclic amines or piperidines due to their constrained geometry, which impedes oxidative metabolism by cytochrome P450 enzymes. For example, azetidine-containing compounds demonstrate reduced susceptibility to N-dealkylation—a common metabolic pathway for tertiary amines [3].
Physicochemical Modulation: Incorporating azetidine rings lowers lipophilicity (ΔlogD ≈ −0.5 vs. piperidine) and increases solubility. This property is critical for CNS penetrance and oral bioavailability. The azetidine amine pKₐ (~9.5) facilitates salt formation (e.g., dihydrochloride) for pharmacokinetic optimization [3] [7].
Table 1: Evolution of Azetidine Derivatives in Drug Discovery
Era | Key Developments | Example Compounds | |
---|---|---|---|
Pre-2000 | Limited use; focus on β-lactams (antibiotics) | Penicillin, Aztreonam | |
2000–2010 | Synthetic advances enable N-functionalization; exploration in kinase inhibitors | Imatinib analogs with azetidine tails | |
2010–Present | Rational design of 3-aminoazetidines for GPCR/kinase targets; commercial building blocks | 1-(Pyridin-4-yl)azetidin-3-amine derivatives | [3] [7] |
The hybridization of a pyridin-4-yl moiety with 3-aminoazetidine creates a multifunctional pharmacophore with distinct stereoelectronic properties:
Vector Geometry: The azetidine ring adopts a puckered conformation, positioning the C3-amino group perpendicular to the plane of the pyridine ring. This 3D arrangement enables simultaneous engagement with primary hydrogen-bond donors (via pyridine N) and hydrogen-bond acceptors (via amine) at distances of 4–6 Å—optimal for chelating protein residues. SMILES notation (C1C(CN1C2=CC=NC=C2)N
) encodes this topology [1] [4].
Dipole and pKₐ Synergy: The pyridine nitrogen (pKₐ ≈ 5) acts as a hydrogen-bond acceptor under physiological conditions, while the azetidine amine (pKₐ ≈ 9.5, protonated at pH 7.4) serves as a cationic hydrogen-bond donor. This complementary polarity enhances target engagement in polar binding pockets, such as kinase hinge regions or GPCR allosteric sites. The dipole moment (≈3.5 D) further promotes aqueous solubility [3] [7].
Bioisosteric Versatility: This scaffold serves as a compact, polar replacement for:
Morpholines: Avoids potential glutathione adduction liabilities [3].
Crystallographic Validation: In kinase inhibitors (e.g., PIM1), the pyridine nitrogen forms a key hydrogen bond with the hinge region residue Glu121, while the protonated azetidine amine salt-bridges with Asp186. This dual interaction improves potency 5-fold over morpholine analogs [5] [6].
Table 2: Physicochemical Properties of 1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride
Property | Value | Significance | |
---|---|---|---|
Molecular Formula | C₈H₁₁N₃·2HCl | Low MW (222.11 g/mol) for fragment-like design | |
SMILES | [H]Cl.[H]Cl.C1(NC2CNC2)=CC=NC=C1 | Encodes 3D topology and salt form | |
Predicted CCS (Ų) | 129.7 ([M+H]⁺) | Indicates membrane permeability potential | |
logD (pH 7.4) | ≈0.9 (calculated) | Balances solubility and cellular penetration | |
Hydrogen-Bond Acceptors | 3 (pyridine N, two azetidine N) | Targets polar enzyme pockets | |
Hydrogen-Bond Donors | 2 (NH₂⁺·HCl) | Enhances protein binding affinity | [1] [3] [7] |
GPCR Applications: Allosteric Modulation and Heteromer Selectivity
G protein-coupled receptors (GPCRs) represent >30% of modern drug targets. The pyridinyl-azetidine scaffold confers advantages for both orthosteric and allosteric ligand design:
Bitopic Ligand Capability: The protonated azetidine amine can occupy the orthosteric site (e.g., dopamine receptor cationic subpocket), while the pyridine extends toward allosteric regions. For example, in dopamine D3 receptor (D3R) ligands, analogs like PG01042 use similar scaffolds to achieve biased signaling—activating G proteins while antagonizing β-arrestin pathways. This selectivity reduces side effects in Parkinson’s disease therapies [8].
Heteromer-Specific Effects: Dihydrochloride salts of azetidine-amines enhance solubility for in vivo studies of GPCR heteromers (e.g., D1R-D3R). The scaffold’s rigidity enables selective disruption of D1R-D3R interactions, attenuating L-DOPA-induced dyskinesia in Parkinsonian models without affecting monomeric receptors. This exploits spatial constraints unique to heteromeric interfaces [8].
Allosteric Agonism: Neutral pyridinyl-azetidines can function as negative allosteric modulators (NAMs) for metabotropic glutamate receptors (mGluR5). The pyridine nitrogen mimics glutamate’s carboxylate interaction with Lys409, while the azetidine occupies a vestibule that modulates receptor dynamics [2].
Kinase Inhibitor Design: Hinge Binding and Solvent Exposure
Kinases remain a dominant focus for azetidine-based drugs due to:
Hinge Region Complementarity: The pyridine nitrogen mimics purine N7 interactions in ATP-binding sites. Combined with the azetidine’s vector toward the ribose pocket, this enables type II½ inhibitors. For instance, PIM kinase inhibitors incorporating this scaffold (e.g., WO2016196244A1) show IC₅₀ < 50 nM via hinge hydrogen bonding with Glu121 and hydrophobic contact with Phe49 [5] [6].
Solvent-Directed Potency: The 3-amino group projects toward solvent-exposed regions, allowing modifications that improve selectivity without steric clashes. In Bruton’s tyrosine kinase (BTK) inhibitors, 3-amide derivatives achieve 100-fold selectivity over TEC kinase by exploiting a unique hydrophilic channel [6].
Overcoming Resistance: Compact size enables binding to mutant kinases (e.g., EGFR T790M). Analogous azetidine-pyridines in osimertinib derivatives maintain potency by avoiding steric hindrance from gatekeeper mutations [6].
Table 3: Target Applications of Pyridinyl-Azetidine Hybrids
Target Class | Biological Role | Scaffold Utility | Example Activity | |
---|---|---|---|---|
GPCRs | ||||
D1R-D3R Heteromer | Parkinson’s L-DOPA dyskinesia | Bitopic modulation; disrupts heteromer signaling | ↓ Dyskinesia by 70% (rat) | |
mGluR5 | CNS disorders, addiction | Allosteric antagonism via Lys409 interaction | IC₅₀ = 220 nM (MPEP assay) | |
Kinases | ||||
PIM1 | Oncology (survival signaling) | Hinge binding (Glu121); solvent vector for selectivity | IC₅₀ = 12 nM | |
BTK | Autoimmunity, B-cell malignancies | Targets hydrophobic pocket; avoids cysteine engagement | IC₅₀ = 8 nM (cell-free) | [2] [5] [6] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1